molecular formula C10H14N2O B1678874 Nikethamide CAS No. 59-26-7

Nikethamide

Cat. No. B1678874
CAS RN: 59-26-7
M. Wt: 178.23 g/mol
InChI Key: NCYVXEGFNDZQCU-UHFFFAOYSA-N
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Scientific Research Applications

Nikethamide has been widely used in scientific research due to its stimulant properties. Some of its applications include:

Mechanism of Action

Nikethamide exerts its effects by stimulating the central nervous system, particularly the respiratory centers in the brainstem. It increases the rate and depth of respiration, leading to improved oxygenation and ventilation. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with nicotinic acetylcholine receptors and other neurotransmitter systems .

Safety and Hazards

Nikethamide can cause serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . It is also advised not to eat, drink, or smoke when using this product .

Biochemical Analysis

Biochemical Properties

Nikethamide plays a significant role in biochemical reactions by stimulating the medullary respiratory center, leading to increased respiratory drive and mental lucidity . It interacts with several enzymes and proteins, including those involved in the central nervous system and respiratory pathways. The primary interaction is with the respiratory center in the medulla oblongata, where this compound enhances the activity of neurons responsible for respiratory rhythm generation . This interaction results in deeper and more rapid breathing, which is crucial in counteracting respiratory depression caused by various agents.

Cellular Effects

This compound exerts its effects on various cell types, particularly those in the central nervous system and respiratory system. It enhances cell function by increasing the activity of neurons in the medullary respiratory center, leading to improved respiratory drive . Additionally, this compound influences cell signaling pathways related to respiratory control and may affect gene expression related to respiratory function. The compound’s impact on cellular metabolism includes increased oxygen uptake and utilization, which is vital for maintaining adequate respiratory function under stress conditions .

Molecular Mechanism

At the molecular level, this compound acts by binding to specific receptors in the medullary respiratory center, leading to the activation of neuronal pathways that control respiration . This binding interaction results in the stimulation of respiratory neurons, enhancing their activity and promoting deeper and more rapid breathing. This compound may also inhibit certain enzymes that depress respiratory function, thereby counteracting the effects of respiratory depressants . Changes in gene expression related to respiratory control are also observed, contributing to the compound’s overall stimulatory effects on respiration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to change over time. The compound is known for its rapid onset of action, with noticeable effects on respiratory drive and mental lucidity occurring shortly after administration . The effects are relatively short-lived, with a half-life of approximately 0.5 hours . Long-term studies have shown that repeated administration of this compound can lead to tolerance, reducing its effectiveness over time. Additionally, the compound’s stability and degradation in laboratory settings are influenced by factors such as temperature and pH, which can affect its potency and efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound result in increased respiratory drive and improved oxygenation, while high doses can lead to adverse effects such as convulsions and toxicity . Studies have shown that the threshold for toxic effects is relatively high, with lethal doses observed at significantly higher levels than therapeutic doses . Caution is advised when administering high doses, as the risk of adverse effects increases with dosage.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The primary metabolic pathway involves the oxidation of the diethyl groups, followed by conjugation reactions that facilitate the excretion of the metabolites. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, and any alterations in these enzymes can affect the compound’s metabolic flux and metabolite levels . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly into the bloodstream and distributed to target tissues, including the central nervous system and respiratory system . Transporters and binding proteins facilitate the movement of this compound across cell membranes, ensuring its availability at the site of action. The compound’s localization and accumulation in specific tissues are influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria of target cells . The compound’s activity is influenced by its localization, as it interacts with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in stimulating respiratory function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nikethamide can be synthesized through the reaction of nicotinic acid with diethylamine. The process involves the formation of an amide bond between the carboxyl group of nicotinic acid and the amine group of diethylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Nikethamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nicotinic acid derivatives, while reduction can produce various amine compounds .

Comparison with Similar Compounds

Nikethamide is similar to other respiratory stimulants such as doxapram and caffeine. it is unique in its specific chemical structure and mode of action. Unlike doxapram, which primarily acts on peripheral chemoreceptors, this compound has a more central mechanism of action. Additionally, this compound’s chemical structure, which includes a pyridine ring and a diethylamide group, distinguishes it from other stimulants .

Similar Compounds:

properties

IUPAC Name

N,N-diethylpyridine-3-carboxamide
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InChI

InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
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InChI Key

NCYVXEGFNDZQCU-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)C1=CN=CC=C1
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Molecular Formula

C10H14N2O
Record name NICETHAMID
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DSSTOX Substance ID

DTXSID9046524
Record name N,N-Diethylnicotinamide
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Molecular Weight

178.23 g/mol
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Physical Description

Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992)
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Boiling Point

565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992)
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Flash Point

235 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
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Density

1.058 to 1.066 at 77 °F (NTP, 1992)
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CAS RN

59-26-7
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Record name N,N-Diethylnicotinamide
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Melting Point

75 to 79 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Nicotinic acid (0.5 mole), diethylamine (0.5 mole), toluene (35 ml), n-butanol (60 ml) and tetra n-butoxy titanium were heated until all water was removed by azeotropic distillation from the reaction mixture. The volatile solvents were then distilled off and the remaining product fractionally distilled under vacuum to give nikethamide identified both by its boiling point and its infra-red spectrum.
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0.5 mol
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35 mL
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Nikethamide exert its effects on the central nervous system?

A1: While this compound has historically been classified as a central nervous system stimulant, its mechanism of action is complex and involves multiple targets. It appears to primarily act by stimulating the chemoreceptors in the carotid body, leading to reflex stimulation of respiration and increased blood pressure. [] This effect is likely mediated through both direct stimulation of the medullary respiratory centers and reflex stimulation via the carotid bodies. [, ]

Q2: Are there any specific brain regions where this compound exerts its effects?

A2: Research in rabbits suggests that the obex region of the medulla oblongata is particularly sensitive to this compound. Local application of the drug to this area significantly increased the firing of both phrenic nerve and inspiratory units in the nucleus tractus solitarius. [] This finding highlights a potential site of action for this compound's respiratory stimulant effects.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol.

Q4: What is known about the stability of this compound in pharmaceutical preparations?

A4: Studies have investigated the impact of gamma radiation on the stability of this compound Injection. Results indicate that exposure to high doses of radiation (8 kGy and above) significantly reduces the concentration of this compound, highlighting potential stability concerns. []

Q5: How is this compound metabolized in the body?

A5: this compound is rapidly metabolized in the liver, primarily to nicotinamide, a naturally occurring form of vitamin B3. [] This rapid metabolism makes it challenging to detect this compound itself in biological samples after administration. Interestingly, research in horses has identified an intermediate metabolite, N-ethylnicotinamide, which could potentially serve as a marker for this compound use. []

Q6: What is known about the pharmacokinetics of this compound?

A6: Pharmacokinetic studies in dogs utilizing a phosphorimetric analysis method revealed that this compound exhibits a two-compartment open model with a terminal half-life (T1/2β) of 120 minutes after intravenous administration. [] This suggests relatively rapid elimination from the body.

Q7: What are the potential toxic effects of this compound?

A7: While this compound can stimulate respiration, it has a narrow therapeutic window and can cause adverse effects, including convulsions, restlessness, tremors, vomiting, and even death, particularly at high doses. [, ] Its use as a respiratory stimulant has declined due to these safety concerns.

Q8: Can this compound be administered via routes other than intravenous injection?

A8: While intravenous administration is common, research suggests that endotracheal administration of this compound might be a viable alternative. Studies in dogs demonstrated that this compound is effectively absorbed through the endotracheal route, resulting in comparable blood concentrations and respiratory effects to intravenous administration. []

Q9: What analytical techniques are available for quantifying this compound?

A9: Various methods have been developed for the quantification of this compound in pharmaceutical preparations and biological samples, including:

  • High-performance liquid chromatography (HPLC): This versatile technique allows for sensitive and specific detection of this compound in various matrices, including injections, blood, and cerebrospinal fluid. [, , , ]
  • Phosphorimetry: This technique exploits this compound's ability to emit phosphorescence under specific conditions, enabling sensitive detection in biological samples. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique can be employed for the quantitative analysis of this compound in bulk drug substances and injectable formulations. []
  • Indirect Atomic Absorption Spectroscopy (AAS): This method relies on the reaction of this compound with copper ions and thiocyanate, allowing for indirect quantification by measuring copper concentration. []

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